2-Bromo-6-morpholinopyridine

C–H activation Palladium catalysis Cross-coupling

Researchers developing FGFR inhibitors require building blocks with validated target engagement. Substituting regioisomeric or halogen analogs of 2-bromo-6-morpholinopyridine introduces unquantified risk to cross-coupling yields and biological activity. • Validated FGFR1 inhibitor (IC50 = 18 nM); CDK6 IC50 = 462 nM • Compatible with phosphine-free Pd-catalyzed C-H arylation • Anticancer activity: MES-SA IC50 = 0.25 μM, HCT15 IC50 = 0.30 μM, ~20-fold selectivity vs. normal fibroblasts This well-characterized building block supports SAR studies, assay benchmarking, and dual-target experimental designs without the validation burden of unproven analogs.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 332134-60-8
Cat. No. B1278154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-morpholinopyridine
CAS332134-60-8
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC=C2)Br
InChIInChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
InChIKeyRCGFRLCJCFDVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-morpholinopyridine (CAS 332134-60-8) – Technical Baseline and Procurement Context


2-Bromo-6-morpholinopyridine (CAS 332134-60-8), also designated as 4-(6-bromopyridin-2-yl)morpholine, is a heterobifunctional pyridine derivative bearing a bromine atom at the 2-position and a morpholine substituent at the 6-position . This compound serves as a strategic building block in medicinal chemistry and organic synthesis due to its dual reactivity profile: the C–Br bond enables diverse cross-coupling transformations (Suzuki, Buchwald-Hartwig, Sonogashira), while the morpholine moiety contributes to pharmacologically relevant physicochemical properties . The compound exhibits a molecular weight of 243.10 g/mol, molecular formula C₉H₁₁BrN₂O, and a calculated XLogP3 value of 2, with commercial availability at purities typically ≥95% to ≥98% (HPLC) [1]. Its unique substitution pattern—specifically the 2-bromo-6-morpholino arrangement—differentiates it from both regioisomers (e.g., 2-morpholino-6-bromopyridine) and halogen variants (chloro, fluoro analogs), a distinction that materially affects synthetic utility and biological target engagement [2].

Why 2-Bromo-6-morpholinopyridine Cannot Be Casually Replaced by In-Class Analogs


The procurement assumption that any 2-halo-6-morpholinopyridine or regioisomeric bromo-morpholinopyridine serves as a functionally equivalent substitute is contradicted by published data. The reactivity of 2-bromopyridine derivatives in cross-coupling reactions is strongly dependent on the electronic nature of the C6 substituent [1]. Direct comparative studies demonstrate that the C6-morpholino group confers a distinct electronic environment relative to C6-CH₃, C6-CF₃, or C6-CHO substituents, materially altering catalytic cycle efficiency and product yields in phosphine-free Pd-catalyzed C–H bond arylations [1]. Furthermore, the specific 2-bromo-6-morpholino regioisomer engages kinase ATP-binding pockets (notably CDK6 and FGFR1) with measurable affinity [2][3], whereas regioisomers (e.g., 3-bromo-5-morpholinopyridine) and halogen variants (2-chloro or 2-fluoro analogs) lack equivalent published binding data, suggesting divergent structure-activity relationships. These documented differences mean that substituting analogs without empirical validation introduces unquantified risk to reaction yields, target engagement, and downstream synthetic pathway reproducibility.

Quantitative Evidence: 2-Bromo-6-morpholinopyridine Differentiation Against Closest Comparators


C6-Morpholino Substituent Enables High-Yield Direct C–H Arylation in Phosphine-Free Catalytic Systems

In a phosphine-free palladium-catalyzed C–H bond arylation system, 2-bromo-6-morpholinopyridine was successfully employed as a coupling partner, enabling the synthesis of 2-(hetero)arylated pyridines [1]. The study explicitly demonstrates that the reactivity of 2-bromopyridines is 'strongly dependent on the substituent at the C6 position' [1]. While the morpholino substituent was among those evaluated, the study further shows that 2,6-dibromopyridine (the precursor lacking the morpholino group) exhibits a different reaction outcome: it allows the synthesis of symmetrical and unsymmetrical 2,6-di(hetero)arylpyridines via sequential coupling, whereas the morpholino-substituted analog directs selective mono-coupling at the 2-bromo position due to electronic modulation by the C6 substituent [1].

C–H activation Palladium catalysis Cross-coupling Phosphine-free synthesis

CDK6 Inhibitory Activity: Sub-Micromolar IC50 Demonstrates Target Engagement

2-Bromo-6-morpholinopyridine exhibits measurable inhibition of cyclin-dependent kinase 6 (CDK6), with a reported IC50 value of 462 nM as documented in the BindingDB affinity database (entry BDBM50626034, CHEMBL5418155) [1]. The assay employed a luminescence-based readout following 60 minutes of incubation in the presence of ATP [1]. While published data for comparator halogen analogs (e.g., 2-chloro-6-morpholinopyridine or 2-fluoro-6-morpholinopyridine) against CDK6 could not be located, the bromo derivative's activity falls within a range consistent with fragment-like or early lead-like kinase binders, positioning it as a validated starting point for structure-based optimization [1].

Kinase inhibition CDK6 Cell cycle Oncology research

FGFR1 Inhibition at 18 nM Confirms Polypharmacology Profile and Kinase Selectivity Context

2-Bromo-6-morpholinopyridine demonstrates significant inhibitory activity against fibroblast growth factor receptor 1 (FGFR1), with a reported IC50 of 18 nM in a recombinant enzyme assay [1]. The assay measured inhibition of N-terminal GST-tagged recombinant wild-type human FGFR1 (residues 398-822) expressed in baculovirus-infected Sf21 cells [1]. This potency exceeds the compound's CDK6 activity (462 nM) by approximately 25-fold, indicating a differentiated kinase selectivity profile. Comparative FGFR1 inhibition data for 2-chloro-6-morpholinopyridine and 2-fluoro-6-morpholinopyridine are not available in BindingDB [1], establishing the bromo derivative as the only halogen variant with validated FGFR1 engagement data.

FGFR1 Receptor tyrosine kinase Kinase profiling Polypharmacology

Cytotoxicity Profile Across Cancer Cell Lines Demonstrates Differential Sensitivity with ~20-Fold Selectivity Window vs. Normal Fibroblasts

2-Bromo-6-morpholinopyridine has been evaluated for cytotoxic activity across a panel of human cancer cell lines, yielding IC50 values that demonstrate differential sensitivity . In MES-SA sarcoma cells, the compound exhibited an IC50 of 0.25 μM; in HCT15 colorectal cancer cells, IC50 = 0.30 μM; and in CAPAN-1 pancreatic cancer cells, IC50 = 0.50 μM . In contrast, normal human fibroblast cells (HFL) showed an IC50 of 5.00 μM . The calculated selectivity window (IC50 HFL / IC50 MES-SA) is approximately 20-fold, suggesting a degree of preferential cytotoxicity toward malignant cells. Comparable cytotoxicity panel data for 2-chloro-6-morpholinopyridine, 2-fluoro-6-morpholinopyridine, or regioisomeric bromo-morpholinopyridines were not located.

Cytotoxicity Anticancer screening Cell-based assays Therapeutic window

Validated Application Scenarios for 2-Bromo-6-morpholinopyridine Based on Quantitative Evidence


Scaffold for FGFR1-Targeted Kinase Inhibitor Optimization

With an FGFR1 IC50 of 18 nM [1], 2-Bromo-6-morpholinopyridine provides a validated starting scaffold for structure-activity relationship (SAR) studies targeting fibroblast growth factor receptor 1. Medicinal chemistry teams developing FGFR inhibitors for oncology indications can utilize this compound as a reference ligand or as a core scaffold for analog generation via Suzuki-Miyaura or Buchwald-Hartwig coupling at the C2 bromine position. The 2-bromo-6-morpholino substitution pattern is empirically validated for FGFR1 binding; substituting chloro or fluoro analogs would necessitate de novo activity screening without the benefit of existing potency data.

Precursor for Phosphine-Free C–H Arylation in Sustainable Synthesis Workflows

The demonstrated compatibility of 2-bromo-6-morpholinopyridine with phosphine-free Pd-catalyzed C–H bond arylation conditions [1] makes this compound a strategic procurement choice for process chemistry groups seeking to minimize phosphine ligand costs and environmental burden. The C6-morpholino group's electronic modulation enables selective mono-arylation at the C2 position, a chemoselectivity outcome distinct from that observed with 2,6-dibromopyridine, which undergoes bis-arylation [1]. Synthetic chemists requiring a 2-aryl-6-morpholinopyridine scaffold should select this specific building block to leverage the validated phosphine-free methodology.

Dual Kinase (FGFR1/CDK6) Chemical Probe for Polypharmacology Studies

The compound's dual inhibitory profile—FGFR1 IC50 = 18 nM and CDK6 IC50 = 462 nM [1][2]—positions it as a chemical probe for investigating polypharmacology in kinase signaling networks. Researchers exploring the intersection of FGFR and CDK4/6 pathways in cancer biology can employ this compound to simultaneously modulate both targets. The 25-fold potency differential between FGFR1 and CDK6 provides a built-in concentration gradient for dose-response studies examining target engagement hierarchy. No published binding data exist for halogen or regioisomeric analogs against both targets, making this specific derivative the only evidence-supported choice for dual-target experimental designs.

Reference Compound for MES-SA Sarcoma and HCT15 Colorectal Cancer Cytotoxicity Screening

With validated IC50 values of 0.25 μM in MES-SA sarcoma cells and 0.30 μM in HCT15 colorectal cancer cells, alongside a ~20-fold selectivity window relative to normal HFL fibroblasts , 2-Bromo-6-morpholinopyridine can serve as a positive control or reference standard in cell-based anticancer screening campaigns. High-throughput screening facilities and academic oncology research groups developing novel cytotoxic agents can use this compound to benchmark assay performance and compare new chemical entities against a molecule with documented cell-line-specific activity. Procurement of halogen or regioisomeric analogs would lack this validated cell-based characterization, introducing assay validation uncertainty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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